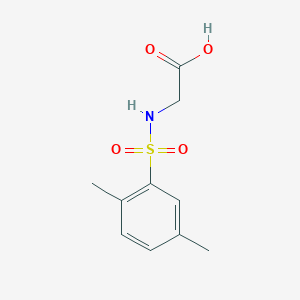

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid

Descripción general

Descripción

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-benzenesulfonylamino)-acetic acid typically involves the sulfonation of 2,5-dimethylbenzene followed by the introduction of an amino acid moiety. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Chemical Reactions Involving (2,5-Dimethyl-benzenesulfonylamino)-acetic acid

The chemical reactivity of this compound can be categorized into several types of reactions:

-

Nucleophilic Substitution Reactions : The sulfonamide group is known for its nucleophilic character, allowing it to participate in various substitution reactions.

-

Acid-Base Reactions : As a carboxylic acid derivative, it can undergo typical acid-base reactions, forming salts with bases.

-

Esterification Reactions : The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.

Research Findings on Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. For instance:

-

Antibacterial Activity : Sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.

-

Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Table 2: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Aplicaciones Científicas De Investigación

Organic Synthesis

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid serves as an important intermediate in organic synthesis. Its sulfonamide group enhances its reactivity, making it suitable for various chemical transformations:

- Reagent in Reactions: It can be employed as a reagent in nucleophilic substitution reactions and as a building block for more complex organic molecules.

- Synthesis of Pharmaceuticals: The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

Medicinal Chemistry

Research into the medicinal applications of this compound has indicated potential therapeutic uses:

- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The NCI Developmental Therapeutics Program has investigated its efficacy against various cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, offering a potential avenue for drug development targeting metabolic disorders.

Biological Research

The compound's unique structure allows it to interact with biological systems in meaningful ways:

- Proteomics Studies: It is used in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for understanding protein function and dynamics.

- Biochemical Assays: this compound is employed in various biochemical assays to assess enzyme activity and inhibition.

Case Study 1: Anticancer Activity

A study conducted by the NCI evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that certain concentrations led to significant apoptosis in treated cells, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role as an inhibitor of specific kinases involved in cell signaling pathways. The study provided insights into how modifications to the sulfonamide group could enhance inhibitory activity and selectivity.

Mecanismo De Acción

The mechanism of action of (2,5-Dimethyl-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

2,5-Dimethylbenzenesulfonic acid: A related compound with a similar structure but without the amino acid moiety.

Sulfanilic acid: Another sulfonamide with different substituents on the benzene ring.

Uniqueness

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid is unique due to the presence of both the sulfonyl and amino acid groups, which confer distinct chemical and biological properties

Actividad Biológica

(2,5-Dimethyl-benzenesulfonylamino)-acetic acid, a compound with the molecular formula C10H13NO4S, is characterized by a unique structure that includes a benzenesulfonyl group and an amino-acetic acid moiety. This combination grants it diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, synthetic routes, and potential therapeutic applications.

The compound features:

- Molecular Weight: 243.28 g/mol

- Structure: Contains two methyl groups at the 2 and 5 positions of the benzene ring, which influence its reactivity and biological interactions.

The biological activity of this compound primarily arises from its interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been studied for its potential roles in:

- Enzyme Inhibition: It may inhibit various enzymes, contributing to its therapeutic effects.

- Cellular Pathway Modulation: Interactions with pathways involved in inflammation and microbial growth have been noted.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, which positions it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It may act on pathways that regulate inflammation, making it a candidate for further exploration in treating inflammatory diseases.

Enzyme Inhibition Studies

In vitro studies have highlighted its potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. Preliminary results indicate that it can significantly reduce HDAC activity at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2,5-Dimethylphenylacetic acid | Aromatic carboxylic acid | Known for analgesic properties |

| Benzenesulfonamide | Sulfonamide | Exhibits antibacterial activity |

| Glycine | Amino acid | Basic building block in proteins |

This comparison underscores the unique combination of sulfonamide and amino-acetic structures in this compound that may confer distinct biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

- Sulfonation of 2,5-dimethylbenzene followed by the introduction of an amino acid moiety.

- A common method includes reacting 2,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base like sodium hydroxide under controlled conditions.

This synthetic accessibility enhances its potential for research and industrial applications.

Case Studies and Research Findings

Recent studies have focused on the compound's application in proteomics research, particularly regarding ubiquitination processes. Its role as a probe for ubiquitinated proteins allows researchers to identify and isolate these proteins for further analysis. Additionally, ongoing studies are evaluating its effectiveness as an HDAC inhibitor in cancer cell lines, highlighting its potential therapeutic implications .

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-4-8(2)9(5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBDYUYIAIGJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353891 | |

| Record name | N-(2,5-Dimethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13240-18-1 | |

| Record name | N-(2,5-Dimethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.